1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

P2Y12 Antagonist Platelet Aggregation Medicinal Chemistry

The 3-chloro-4-fluorophenyl substitution on this cyclopropanecarboxylic acid is essential—generic analogs (e.g., 3,4-difluorophenyl) cannot be interchanged in patented Ticagrelor routes. With defined P2Y12 antagonist activity (IC50 130 nM) and CCR5 antagonist activity (IC50 7.8 μM), this compound is both a critical pharmaceutical intermediate and a pharmacological probe. Substitution with unoptimized analogs risks failed syntheses and misleading SAR data. Secure batch-specific purity documentation to ensure downstream success.

Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
CAS No. 920501-66-2
Cat. No. B3058834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
CAS920501-66-2
Molecular FormulaC10H8ClFO2
Molecular Weight214.62 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C10H8ClFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyJBPVKSSAUZFGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid (CAS 920501-66-2) Procurement & Differentiation Guide


1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2) is a cyclopropane carboxylic acid derivative featuring a phenyl ring substituted with chlorine and fluorine atoms. It is primarily recognized as a key intermediate in the synthesis of the antithrombotic agent Ticagrelor [1]. Beyond its role in cardiovascular drug development, the compound has demonstrated potential as a CCR5 antagonist, suggesting utility in HIV and inflammatory disease research [2]. Its unique substitution pattern distinguishes it from other cyclopropane carboxylic acid analogs, such as those bearing a 3,4-difluorophenyl group or a 4-chloro-3-fluorophenyl group, impacting both synthetic utility and biological activity .

Why 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid Cannot Be Substituted with Generic Cyclopropane Analogs


The specific substitution pattern of chlorine and fluorine on the phenyl ring of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid confers distinct electronic and steric properties that directly influence its reactivity and biological profile. This is not a commodity chemical. While other cyclopropane carboxylic acids, such as the 3,4-difluorophenyl analog, are also intermediates for Ticagrelor, they cannot be simply interchanged . The target compound is a specific intermediate in certain patented synthetic routes [1] and exhibits a unique P2Y12 receptor antagonist profile compared to its regioisomers and dehalogenated analogs [2]. Substitution with a generic, unoptimized analog risks failing to meet the required stereochemical or electronic requirements for downstream synthesis or biological assays, leading to failed reactions or misleading structure-activity relationship (SAR) data.

Quantitative Evidence for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid Differentiation


P2Y12 Receptor Antagonist Potency: A 130 nM IC50 Benchmark for SAR

The compound demonstrates moderate antagonist activity at the P2Y12 receptor with an IC50 of 130 nM in a [35S]GTPγS binding assay [1]. This value serves as a quantitative benchmark for structure-activity relationship (SAR) studies, differentiating it from closely related regioisomers like the (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropanamine scaffold (which is a key fragment in Ticagrelor and exhibits significantly higher potency) [2].

P2Y12 Antagonist Platelet Aggregation Medicinal Chemistry

CCR5 Antagonist Activity: IC50 of 7.8 μM in MOLT4 Cells

The compound exhibits CCR5 antagonist activity with an IC50 of 7.8 μM (7.80E+3 nM) in a functional calcium mobilization assay using human MOLT4 cells [1]. This activity is considerably weaker than potent CCR5 antagonists like Maraviroc but provides a defined starting point for optimization. This profile is distinct from that of other cyclopropane carboxylic acid derivatives, such as the highly potent analog with an IC50 of 0.1 nM [2], highlighting the impact of the specific substitution pattern on target selectivity and potency.

CCR5 Antagonist HIV Inflammation

Lipase-Catalyzed Resolution: Enabling High-Yield Flow Chemistry

The racemic ester of this compound, (±)-3, has been successfully resolved using lipase-catalyzed kinetic resolution [1]. This process yields the desired (1R,2R)-3 ester, a direct precursor to the key Ticagrelor amine intermediate (1R,2S)-2. Compared to traditional batch methods, the flow chemistry approach significantly reduces reaction time and allows for multiple catalyst recycling, thereby improving overall process efficiency and reducing cost [1]. This contrasts with other Ticagrelor intermediates like trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which may require different synthetic or resolution strategies [2].

Biocatalysis Flow Chemistry Process Chemistry

Purity and Storage Specifications: 95-98% Assay with Defined Stability

Commercially, the compound is available with a minimum purity specification of 95% or 98% . This is a critical procurement parameter, as it directly impacts the reproducibility of downstream reactions and the purity of final products. Suppliers recommend long-term storage in a cool, dry place to maintain stability . While many cyclopropane carboxylic acids are offered at similar purity levels, the specific handling and storage conditions may vary. The provided stability data and defined purity specifications enable users to make informed decisions about sourcing and quality control, ensuring batch-to-batch consistency for research or development.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid


Ticagrelor Intermediate Synthesis and Process Development

This compound is a critical building block in the synthesis of Ticagrelor, an antiplatelet drug [1]. It is specifically used in routes that require a 3-chloro-4-fluorophenyl moiety on the cyclopropane ring, as described in various patents [2]. The availability of a high-yielding, flow-chemistry-enabled resolution process makes it an ideal starting material for process chemists aiming to optimize the manufacture of Ticagrelor or its intermediates.

P2Y12 Receptor SAR and Tool Compound Studies

With a defined P2Y12 antagonist IC50 of 130 nM [1], the compound serves as a valuable tool for medicinal chemists exploring the structure-activity relationships of P2Y12 inhibitors. It can be used as a reference compound to evaluate the potency of new synthetic analogs, providing a baseline for optimization efforts aimed at developing novel antithrombotic agents.

CCR5 Antagonist Probe for HIV and Inflammation Research

The compound's CCR5 antagonist activity (IC50 7.8 μM) [1] positions it as a potential probe molecule for investigating CCR5-mediated pathways in HIV infection, asthma, and autoimmune diseases [2]. While its potency is modest, it can be used in cell-based assays to study CCR5 receptor function or as a starting point for medicinal chemistry optimization to improve affinity and selectivity.

Analytical Reference Standard and Impurity Profiling

Given its role as a key intermediate in Ticagrelor synthesis, this compound is an essential analytical reference standard for quality control. It can be used to identify and quantify related substances or impurities in Ticagrelor active pharmaceutical ingredient (API) and its intermediates [1]. Its well-defined structure and purity (95-98%) [2] make it suitable for use in HPLC, LC-MS, and other analytical methods to ensure pharmaceutical quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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